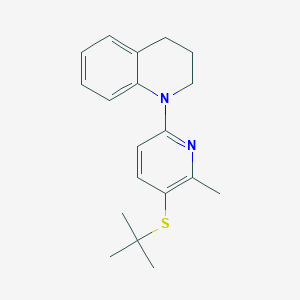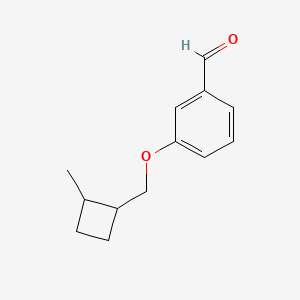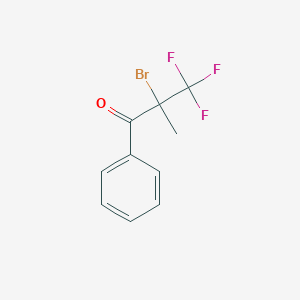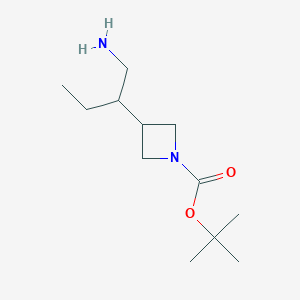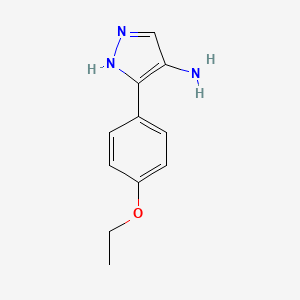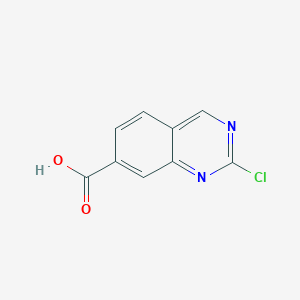
2-Chloroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroquinazoline-7-carboxylic acid is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various therapeutic applications. The structure of this compound consists of a quinazoline ring substituted with a chlorine atom at the 2-position and a carboxylic acid group at the 7-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinazoline-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 2-chloroaniline with carbon dioxide under high pressure and temperature can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline-7-carboxylic acid derivatives or reduction to form 2-chloroquinazoline.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Quinazoline-7-carboxylic acid derivatives.
Reduction Products: 2-Chloroquinazoline.
Scientific Research Applications
2-Chloroquinazoline-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
2-Chloroquinazoline: A closely related compound with similar chemical properties but lacking the carboxylic acid group.
4,7-Dichloroquinazoline: Another derivative with additional chlorine substitution, which may alter its biological activity.
6-Bromo-2-chloroquinazoline: A bromine-substituted analogue with distinct reactivity and applications.
Uniqueness: 2-Chloroquinazoline-7-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer specific chemical reactivity and biological activity. This combination allows for diverse modifications and applications in various fields .
Properties
Molecular Formula |
C9H5ClN2O2 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-chloroquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-11-4-6-2-1-5(8(13)14)3-7(6)12-9/h1-4H,(H,13,14) |
InChI Key |
IXPMSRUXZSILLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Aminopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13008772.png)
![6-Bromo-2-methyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13008782.png)
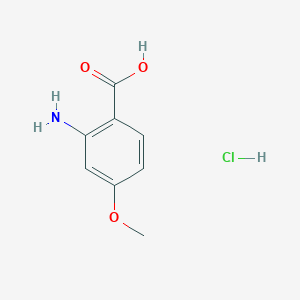
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
